Bienvenue dans la boutique en ligne BenchChem!

N-[(pyridazin-3-yl)methyl]methanesulfonamide

Chemical Purity Building Block Procurement Quality Control

N-[(pyridazin-3-yl)methyl]methanesulfonamide (CAS 1699257-09-4, molecular formula C6H9N3O2S, molecular weight 187.22 g/mol) is a pyridazine-derived sulfonamide building block, supplied at a minimum purity of 95% for research use only. The compound consists of a pyridazine core linked via a methylene bridge to a methanesulfonamide moiety, a scaffold covered by the BASF patent family on substituted pyridazinylmethyl sulfonamides as fungicidal agents.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22
CAS No. 1699257-09-4
Cat. No. B2363440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(pyridazin-3-yl)methyl]methanesulfonamide
CAS1699257-09-4
Molecular FormulaC6H9N3O2S
Molecular Weight187.22
Structural Identifiers
SMILESCS(=O)(=O)NCC1=NN=CC=C1
InChIInChI=1S/C6H9N3O2S/c1-12(10,11)8-5-6-3-2-4-7-9-6/h2-4,8H,5H2,1H3
InChIKeySJBQLSLNEKUFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(pyridazin-3-yl)methyl]methanesulfonamide (CAS 1699257-09-4): Sourcing a High-Purity Pyridazine Scaffold for Agrochemical and Biomedical Research


N-[(pyridazin-3-yl)methyl]methanesulfonamide (CAS 1699257-09-4, molecular formula C6H9N3O2S, molecular weight 187.22 g/mol) is a pyridazine-derived sulfonamide building block, supplied at a minimum purity of 95% for research use only . The compound consists of a pyridazine core linked via a methylene bridge to a methanesulfonamide moiety, a scaffold covered by the BASF patent family on substituted pyridazinylmethyl sulfonamides as fungicidal agents [1]. Unlike many drug-like pyridazine sulfonamides that require complex substitution to achieve biological activity, this minimally functionalized derivative offers a versatile small-molecule scaffold for structure-activity relationship (SAR) exploration, late-stage diversification, and agrochemical lead generation .

N-[(pyridazin-3-yl)methyl]methanesulfonamide Sourcing: Why In-Class Analogs and Unsubstituted Pyridazine Derivatives Cannot Be Interchanged


Generic substitution within the pyridazine sulfonamide class is risky due to the profound impact of even minor structural variations on chemical reactivity, biological target engagement, and intellectual property (IP) position. The absence of a 6-substituent on the pyridazine ring, combined with the 3-ylmethyl methanesulfonamide attachment, creates a specific steric and electronic environment that differs fundamentally from 4-ylmethyl regioisomers or 6-substituted analogs. The BASF patent literature explicitly notes that the fungicidal action of known pyridin-4-ylmethyl sulfonamides 'is not always completely satisfactory,' motivating the development of the pyridazinylmethyl series [1]. Substitution at the pyridazine 6-position—as seen in the KMO inhibitor literature with 6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl derivatives—imparts entirely different physicochemical and pharmacokinetic properties, making such compounds unsuitable as drop-in replacements for the unsubstituted scaffold [2]. Sourcing the exact CAS 1699257-09-4 ensures structural fidelity to the intended IP-protected scaffold and avoids confounding variables in SAR campaigns.

Quantitative Evidence Guide for N-[(pyridazin-3-yl)methyl]methanesulfonamide (CAS 1699257-09-4): How to Qualify This Building Block Against Common Analogs


Vendor-Supplied Purity Benchmarking: N-[(pyridazin-3-yl)methyl]methanesulfonamide (95%) vs. N-(pyridazin-3-ylmethyl)acetamide (95%)

Vendor technical specifications confirm that N-[(pyridazin-3-yl)methyl]methanesulfonamide (CAS 1699257-09-4) is supplied at a minimum purity of 95%, a specification comparable to that of the structurally related building block N-(pyridazin-3-ylmethyl)acetamide (CAS unspecified vendor, also typically supplied at 95% purity) . No vendor for this target compound reports purity below 95% or above 97%. Both compounds are typically stocked and shipped with full quality assurance documentation. This parity in commercial purity simplifies procurement decisions if purity is the sole selection criterion.

Chemical Purity Building Block Procurement Quality Control

Computed Physicochemical Property Comparison: N-[(pyridazin-3-yl)methyl]methanesulfonamide vs. N-(pyridazin-3-ylmethyl)acetamide

PubChem-computed properties offer a quantitative differentiation when selecting a core scaffold for medicinal chemistry projects. N-[(pyridazin-3-yl)methyl]methanesulfonamide (CID 68971993) has a computed XLogP3-AA of -1.2, topological polar surface area (TPSA) of 80.3 Ų, and 1 hydrogen bond donor (HBD) count [1]. In contrast, the nearest available analog, N-(pyridazin-3-ylmethyl)acetamide (C7H9N3O, MW 151.17), has a computed XLogP3 of approximately -0.2, a TPSA of around 55.0 Ų, and 1 HBD. The target compound's lower lipophilicity and larger TPSA suggest enhanced aqueous solubility and reduced passive membrane permeability relative to the acetamide analog, considerations that are critical for both biochemical assay design and agrochemical formulation where systemic mobility or soil mobility parameters may be important.

Physicochemical Properties Lipophilicity H-Bond Capacity

Intellectual Property Scarcity Value: N-[(pyridazin-3-yl)methyl]methanesulfonamide vs. 6-Substituted Pyridazine Methanesulfonamides

A review of the patent landscape reveals that the broad genus patent for pyridazinylmethyl sulfonamides (BASF EP 2 276 746 A1) covers compounds of formula (I), which encompasses N-[(pyridazin-3-yl)methyl]methanesulfonamide as a generic formula member along with many 6-substituted variants [1]. However, subsequent primary research publications have focused almost exclusively on 6-substituted pyridazine methanesulfonamides as KMO inhibitors (e.g., compound 14, IC50 = 28.6 nM against KMO [2]), carbonic anhydrase inhibitors (e.g., compound 7c, IC50 = 0.63 nM against CA II [3]), and CFTR modulators. The unsubstituted, minimally decorated scaffold (CAS 1699257-09-4) appears in no such biological assay publication, making it a relatively untapped chemical space for novel biological target screening, and therefore a strategically advantageous starting point for generating composition-of-matter IP around novel derivatives.

Patent Landscape Freedom to Operate Agrochemical Lead

Regioisomeric Selectivity: Pyridazin-3-ylmethyl vs. Pyridazin-4-ylmethyl Sulfonamide Fungicidal Activity

The BASF patent family differentiates pyridazinylmethyl sulfonamides from the earlier pyridin-4-ylmethyl sulfonamides (WO 05/033081) by emphasizing that the fungicidal action of the 4-ylmethyl series 'is not always completely satisfactory,' motivating the search for improved pyridazinylmethyl analogs [1]. While the patent does not directly compare pyridazin-3-ylmethyl against pyridazin-4-ylmethyl isomers, separate patent filings exist for pyridazin-4-ylmethyl-sulfonamides (e.g., US 7,307,088 B2) as fungicides and arthropodicides, indicating that the regiochemistry of the methylene attachment to the pyridazine ring is a critical determinant of biological activity spectrum [2]. Procuring the correct 3-ylmethyl regioisomer (CAS 1699257-09-4) is therefore essential for any research program that builds upon the 3-ylmethyl scaffold claims of EP 2 276 746 A1.

Regioisomer Activity Agrochemical Fungicide Structure-Activity Relationship

Where N-[(pyridazin-3-yl)methyl]methanesulfonamide (CAS 1699257-09-4) Delivers the Strongest Value: Evidence-Backed Application Scenarios


Agrochemical Lead Discovery: Elaboration of a Patent-Covered Fungicidal Scaffold

As a member of the BASF pyridazinylmethyl sulfonamide fungicide patent family (EP 2 276 746 A1) [1], CAS 1699257-09-4 serves as an immediate starting material for the synthesis of novel fungicidal compounds. Its 3-ylmethyl regioisomeric attachment is structurally distinct from the previously disclosed 4-ylmethyl series, which was acknowledged to have unsatisfactory activity [1]. By diversifying the methanesulfonamide nitrogen or functionalizing the pyridazine ring, agrochemical research teams can explore new chemical space within a proven patent-protected scaffold, generating novel composition-of-matter IP while building on established structure-activity trends.

Medicinal Chemistry Scaffold Hopping: From 6-Substituted KMO/CA Inhibitors to Novel Target Screening

The published success of 6-substituted pyridazine methanesulfonamides as potent KMO inhibitors (IC50 as low as 28.6 nM [2]) and CA II inhibitors (IC50 = 0.63 nM [3]) demonstrates the druggability of this chemotype. However, the unsubstituted N-[(pyridazin-3-yl)methyl]methanesulfonamide core has no reported biological activity, presenting an opportunity for scaffold hopping and novel target screening. Its favorable computed physicochemical profile—XLogP3-AA = -1.2, TPSA = 80.3 Ų, and a single hydrogen bond donor [4]—suggests good aqueous solubility and potential for fragments that can be elaborated into drug candidates with optimal ligand efficiency, particularly in target classes where low lipophilicity is correlated with reduced promiscuity and improved developability.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD)

The combination of low molecular weight (187.22 g/mol), supplier-guaranteed minimum purity of 95% , and minimal functional group complexity makes CAS 1699257-09-4 an ideal fragment-sized building block for FBDD libraries. Its three rotatable bonds allow conformational sampling while maintaining sufficient rigidity from the pyridazine ring to achieve meaningful binding interactions. The compound's computed physicochemical profile (XLogP3-AA = -1.2, TPSA = 80.3 Ų, 1 HBD, 5 HBA) places it comfortably within fragment rule-of-three space, and its commercial availability from multiple vendors—including AKSci (95% purity, shipped from California, USA with full quality assurance ) and Biosynth (offered as a versatile small-molecule scaffold )—ensures timely procurement for high-throughput screening campaigns.

Synthetic Methodology Development: Sulfonamide Chemistry on a Heteroaromatic Core

The target compound's synthesis involves the reaction of pyridazin-3-ylmethylamine with methanesulfonyl chloride in the presence of triethylamine in dichloromethane at 0–5 °C, followed by aqueous workup and purification . This robust and scalable route yields a product that can be further diversified through nucleophilic substitution at the sulfonamide, oxidation/reduction of the pyridazine ring, and metal-catalyzed cross-coupling (if halogenated derivatives are prepared). For process chemistry teams, the availability of a documented synthetic procedure and a multi-vendor supply chain ensures reproducibility and supply security. Furthermore, the fact that the compound is not classified as hazardous for transport (Not hazardous per DOT/IATA as of October 2025 ) simplifies logistics and reduces shipping costs, a practical procurement advantage over many structurally related but hazardous sulfonamides.

Quote Request

Request a Quote for N-[(pyridazin-3-yl)methyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.